tert-Butyl 5-bromopentanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted compounds can involve multiple steps and different starting materials. For instance, the synthesis of tert-butyl-substituted alumoxanes is achieved through the low-temperature hydrolysis of Al(tBu)3 in pentane, leading to the formation of trimeric and tetrameric alumoxanes . Another example is the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which is accomplished in two steps from potassium tricyanomethanide and features a selective Sandmeyer reaction . These methods highlight the versatility and efficiency of synthesizing tert-butyl substituted compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be complex and is often elucidated using techniques such as multinuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography . For example, the molecular packing of (3S,4S)-tert-Butyl 4-dibenzylamino-3-hydroxy-5-phenylpentanoate in the crystal structure is stabilized by weak intermolecular interactions and van der Waals forces .
Chemical Reactions Analysis
tert-Butyl substituted compounds can undergo various chemical reactions. The hetero-Cope rearrangement is used to synthesize potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical . Additionally, tert-butyl substituted [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines are synthesized through condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can vary widely. For example, the parent carboxylic acid of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate is very persistent in water at pH 1, indicating stability under acidic conditions . The synthesis of tert-butyl substituted compounds can also lead to precursors for PET radiotracers, demonstrating their potential application in medical imaging .
Scientific Research Applications
Synthesis Applications
Synthetic Utility in Organic Chemistry
tert-Butyl 5-bromopentanoate and its derivatives have been used in various synthetic chemistry applications. For instance, it has been involved in the thermolysis in ethers leading to the formation of γ-lactones, a useful synthetic tool in organic chemistry (Kharrat, Gardrat, & Maillard, 1984). Additionally, its use in the synthesis of novel compounds like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate demonstrates its role in creating water-soluble stable free radicals (Marx & Rassat, 2002).
Enabling Chemical Transformations
The compound has facilitated key chemical transformations, such as in the synthesis of cryptophycin-24 (Arenastatin A), where tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a major component of the cryptophycins, was synthesized (Eggen et al., 2000).
Medicinal Chemistry and Drug Development
Role in Drug Precursor Synthesis
In the field of medicinal chemistry, this compound has been used to synthesize precursors for imaging agents, such as in the study where it served as a precursor for PET radiotracer [18F]FPGLN (Liu et al., 2017).
Pharmacokinetic Studies
The tert-butyl group, a common motif in medicinal chemistry, has been evaluated in various studies for its effects on pharmacokinetic properties when incorporated into bioactive compounds. This research is crucial for understanding how modifications like tert-butyl substitution can impact drug discovery (Westphal et al., 2015).
Advanced Chemical Research
Development of Novel Chemical Methodologies
Research has also been focused on developing new chemical methods using this compound derivatives. For example, the use of methyl N-(tert-butylsulfinyl)-5-bromopentanimidate in the stereoselective preparation of cyclopentane/cyclohexane rings illustrates innovative approaches in organic synthesis (McDaniel et al., 2020).
Exploration of Reaction Mechanisms
Studies have also explored fundamental reaction mechanisms, such as the hydrogen isotope exchange in alkyl halides, using tert-alkyl bromides as a model. This research enhances understanding of basic chemical processes (Bykova, Sekina, & Kursanov, 1961).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures.
properties
IUPAC Name |
tert-butyl 5-bromopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIIUHJHUZDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88987-42-2 | |
Record name | tert-butyl 5-bromopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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